N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Description

Introduction to N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

This compound belongs to the benzothiazole class of heterocyclic organic molecules characterized by a fused benzene and thiazole ring system. The molecule integrates a 2,5-dimethylphenyl group attached via an amide bond to a 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide moiety, combining aromatic and heterocyclic features that are significant in medicinal chemistry.

Structural Classification Within Benzothiazole Derivatives

- Core Scaffold: The compound contains the benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring, known for its electron-rich nitrogen and sulfur heteroatoms.

- Functional Groups: It features an amide functional group (propanamide) linking the benzothiazole moiety to the substituted phenyl ring.

- Substituents: The phenyl ring is substituted at the 2 and 5 positions with methyl groups, which can affect steric and electronic properties.

- Oxobenzothiazolyl Moiety: The benzothiazole ring bears a 2-oxo substituent, indicating a ketone functionality at position 2, which is common in benzothiazolone derivatives and influences reactivity and binding capabilities.

This structural arrangement places the compound within a subclass of benzothiazole derivatives that are often explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Historical Development of Benzothiazole-Based Amides in Organic Chemistry

- Early Research: Benzothiazole derivatives have been studied since the early 20th century for their diverse chemical and biological properties. The incorporation of amide linkages into benzothiazole frameworks emerged as a strategy to enhance solubility and target specificity.

- Synthetic Advances: The development of multi-step synthetic routes, including nucleophilic substitutions and condensation reactions, has enabled the preparation of complex benzothiazole amides with diverse substituents.

- Medicinal Chemistry Applications: Over the last few decades, benzothiazole amides have been extensively investigated for their potential as therapeutic agents, particularly as anti-tubercular, antimicrobial, and anticancer compounds. The amide bond provides a stable yet flexible linker that facilitates interactions with biological targets.

- Recent Trends: Modern synthetic methodologies have focused on regioselective substitutions and functional group modifications to optimize pharmacological profiles and reduce toxicity.

Significance of Substituent Patterns: 2,5-Dimethylphenyl and Oxo-Benzothiazolyl Moieties

- 2,5-Dimethylphenyl Group:

- The methyl groups at the 2 and 5 positions on the phenyl ring increase hydrophobic character and can influence the molecule’s binding affinity by enhancing van der Waals interactions.

- These substituents may also affect the compound’s metabolic stability and membrane permeability, which are critical for drug-like properties.

- 2-Oxo-Benzothiazolyl Moiety:

- The 2-oxo group on the benzothiazole ring introduces a carbonyl functionality that can engage in hydrogen bonding and coordinate with metal ions or enzyme active sites.

- This moiety is often implicated in the biological activity of benzothiazole derivatives, contributing to mechanisms such as enzyme inhibition or apoptosis induction in cancer cells.

- Combined Effect:

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S (approximate for related derivatives) |

| Molecular Weight | ~318 g/mol (estimated, varies with exact structure) |

| Structural Features | Benzothiazole core, amide linkage, 2,5-dimethylphenyl substituent, 2-oxo group |

| Functional Groups | Amide, ketone (oxo), aromatic methyl groups |

| Solubility | Moderate in organic solvents; limited aqueous solubility expected |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids/bases |

Research Findings and Applications

- Biological Activity:

- Benzothiazole derivatives with similar structures have demonstrated antimicrobial, anticancer, and enzyme inhibitory activities in vitro and in vivo.

- The presence of the 2-oxo group is linked to the ability to induce apoptosis and cell cycle arrest in cancer cells, making these compounds promising leads for anticancer drug development.

- Synthetic Routes:

- Analytical Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the presence of characteristic aromatic and amide signals.

- Mass spectrometry and elemental analysis validate molecular weight and composition.

- Potential Applications:

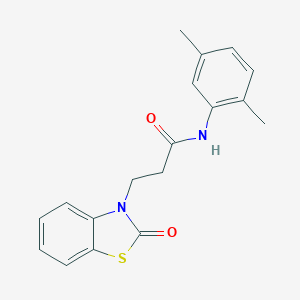

Representative Structural Illustration

Note: The following is a schematic depiction of the compound's 2D structure highlighting key moieties.

O

||

Ph-N-C-CH2-CH2-N

| \

(Benzothiazole ring with 2-oxo group)

- Ph = 2,5-dimethylphenyl group

- Amide linkage connects phenyl and benzothiazole moieties

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLUYQXXYHUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

Acylation Reaction: The benzothiazole derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the amide functionality.

Substitution Reaction: The final step involves the substitution of the benzothiazole derivative with 2,5-dimethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzothiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has shown promise in anticancer research. Several studies have indicated that derivatives of benzothiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from benzothiazole have demonstrated significant inhibition of human carbonic anhydrases (hCA IX and hCA XII), which are often overexpressed in tumors. In vitro evaluations have revealed that certain derivatives can inhibit these enzymes at nanomolar concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of compounds similar to this compound. For example, certain analogs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds with similar structures have shown IC50 values indicating potent inhibition of COX-II activity . This suggests that this compound could be explored further as an anti-inflammatory agent.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of benzothiazole derivatives against various human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 2: Inhibition of Carbonic Anhydrases

In a detailed biochemical assay involving human carbonic anhydrases, several benzothiazole derivatives were tested for their inhibitory potential. The most active compounds demonstrated selective inhibition at low concentrations (pM range), highlighting their potential use as targeted cancer therapies . This reinforces the therapeutic relevance of this compound in oncology.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It may affect signaling pathways such as apoptosis, cell proliferation, and inflammation by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogs from diverse studies:

Key Observations :

- Heterocyclic Moieties: The benzothiazol-2-oxo group in the target compound differs from oxadiazole-thiazole (7f) or thiazolidinone (Compound 10), which may alter binding interactions. For example, oxadiazole-thiazole derivatives in showed moderate antimicrobial activity, while thiazolidinones in exhibited antiviral effects .

- Functional Groups : Hydroxynaphthalene carboxamides () demonstrated potent PET inhibition (IC₅₀ ~10 µM), suggesting that electron-withdrawing substituents (e.g., benzothiazol-2-oxo) may similarly enhance bioactivity .

Biological Activity

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C17H16N2O2S

- Molecular Weight: 316.39 g/mol

The structure comprises a benzothiazole moiety linked to a dimethylphenyl group through a propanamide chain, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

- HeLa (Cervical Cancer)

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, a related compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen .

The mechanism by which this compound exerts its effects may involve:

- Induction of Apoptosis: Flow cytometry assays have shown that certain derivatives induce apoptosis in cancer cells through activation of caspases and modulation of p53 expression levels .

- Inhibition of Enzymatic Activity: Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), contributing to their anticancer effects .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various benzothiazole derivatives against human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic activity with IC50 values ranging from 10 µM to 20 µM across different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.63 |

| Compound B | A549 | 12.34 |

| Compound C | HeLa | 18.45 |

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of benzothiazole derivatives. The compound was shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.